molecular formula C15H24N2O B7916242 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine

2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine

Cat. No.: B7916242
M. Wt: 248.36 g/mol
InChI Key: YSXMCCRZOMUYMG-UHFFFAOYSA-N
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Description

2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine is a chemical building block of significant interest in medicinal chemistry and neuroscience research. This compound features a 1-benzylpiperidine scaffold, a structure recognized for its relevance in central nervous system (CNS) drug discovery . While the specific profile of this amine is under investigation, its core structure is shared with compounds that demonstrate high potency as acetylcholinesterase (AChE) inhibitors . Other derivatives based on the 1-benzyl-4-(2-aminoethyl)piperidine structure have been developed as potent and selective antagonists of the muscarinic M4 receptor, indicating the versatility of this pharmacophore in targeting different proteins implicated in neurological diseases . Researchers value this amine as a key synthetic intermediate for constructing more complex molecules. Its structure allows for further functionalization, enabling the exploration of structure-activity relationships (SAR) to develop novel ligands for enzymes and receptors . The primary research applications are focused on advancing the understanding and potential treatment of conditions such as Alzheimer's disease, Parkinson's disease, and psychiatric disorders . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c16-8-11-18-13-15-6-9-17(10-7-15)12-14-4-2-1-3-5-14/h1-5,15H,6-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXMCCRZOMUYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCCN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Ethylamine Chain: The final step involves the reaction of the benzylated piperidine with 2-chloroethylamine hydrochloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine chain can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Piperidine vs. Piperazine Derivatives
  • 2-(4-Benzyl-piperazin-1-yl)-ethylamine (ACI-00318-5g): Structure: Replaces the piperidine ring with a piperazine ring (two nitrogen atoms). Applications: Marketed as a chemical intermediate, suggesting utility in synthesizing receptor-targeted molecules . Commercial Status: Actively available, priced at $30.60/g .
  • Target Compound: Structure: Single nitrogen in the piperidine ring, with a methoxyethyl linker.
Imidazoline and Heterocyclic Analogs
  • 2-(2-Oxo-4-imidazolin-4-yl)ethylamine :
    • Structure : Replaces piperidine with an imidazoline ring containing an oxo group.
    • Pharmacology : Lacks histamine-like activity due to structural modifications critical for H1/H2 receptor binding .
    • Insight : Highlights the importance of the piperidine/benzyl combination in the target compound for receptor interaction.
Phenoxy and Aromatic Derivatives
  • 2-(2-Methoxyphenoxy)ethylamine: Structure: Methoxyphenoxy group instead of benzyl-piperidine. Properties: Lower molecular weight, oily form (vs. likely solid state of the target compound). pKa = 8.55, indicating weaker basicity than piperidine-based amines . Applications: Used in synthesizing Carvedilol, a cardiovascular drug .

Physicochemical Properties

Compound Molecular Weight (g/mol) pKa Solubility Stability
2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine ~320 (estimated) ~9.5* Low (lipophilic) Unknown; discontinued
2-(4-Benzyl-piperazin-1-yl)-ethylamine ~275 ~8.8* Moderate Stable under standard conditions
2-(2-Methoxyphenoxy)ethylamine 181.2 8.55 High (polar) Air-sensitive
2-(2-Oxo-4-imidazolin-4-yl)ethylamine 155.2 ~7.5* Moderate Stable in synthesis

*Estimated based on structural analogs.

Commercial and Regulatory Status

  • Safety Profiles: Phenoxy derivatives (e.g., 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride) carry hazards such as air sensitivity, requiring stringent handling .

Biological Activity

2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine is a compound with notable biological activity, primarily studied for its interactions with various neurotransmitter systems. This article provides an overview of its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H23N2O. It features a benzyl group attached to a piperidine ring and an ethylamine moiety, with a methoxy group that enhances its solubility and reactivity in biological systems. The structural characteristics suggest that it may interact with neurotransmitter receptors, particularly dopamine and serotonin systems, which are crucial for various neurological functions.

Neurotransmitter Interaction

Research indicates that this compound exhibits significant interactions with dopamine and serotonin receptors. Such interactions suggest potential applications in treating neurological disorders, including depression and anxiety. Compounds with similar structures have been reported to possess psychoactive properties, warranting further investigation into their therapeutic potential.

Pharmacological Studies

Preliminary studies have shown that this compound may modulate receptor activity, influencing physiological responses. For instance, its binding affinity to specific receptors can lead to altered neurotransmitter release, which is essential for developing pharmacological tools aimed at studying receptor dynamics .

Synthesis

The synthesis of this compound typically involves multi-step processes. Advanced techniques such as continuous flow reactors and chromatography are employed to optimize yield and purity. The synthetic pathway often begins with the functionalization of piperidine derivatives followed by the introduction of the benzyl and methoxy groups.

Study on Neuroprotective Properties

A study focusing on similar piperidine derivatives highlighted their neuroprotective capabilities against neurodegenerative diseases like Alzheimer's. These compounds demonstrated inhibition of acetylcholinesterase (AChE) and β-amyloid aggregation, which are critical factors in Alzheimer's pathology. Although the specific activity of this compound was not detailed in this study, its structural similarity suggests it may exhibit comparable effects .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships (SAR) of substituted N-benzyl piperidines has shown that modifications in the aromatic ring can significantly affect binding affinities for dopamine transporters (DAT) and serotonin transporters (SERT). Compounds within this series have demonstrated varying degrees of selectivity and potency, indicating that small structural changes can lead to substantial differences in biological activity .

Comparative Analysis Table

Compound NameBinding Affinity (nM)Selectivity Ratio (SERT/DAT)Biological Activity
This compoundTBDTBDModulates neurotransmitter release
4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidineLow nMHighAllosteric modulator of SERT
Hydroxyphenylbenzimidazole derivativesTBDTBDAChE inhibition

Q & A

Q. What are the recommended synthetic routes for 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. A validated approach involves using 1-benzyl-4-piperidone as a precursor, followed by reaction with a methoxy-ethylamine derivative. Sodium triacetoxyborohydride (STAB) in dichloromethane with acetic acid as a catalyst is effective for reductive amination . To optimize efficiency, employ statistical Design of Experiments (DoE) to test variables like temperature (40–80°C), solvent polarity (e.g., THF vs. DMF), and catalyst ratios. Central Composite Designs (CCD) can identify critical parameters for yield maximization while minimizing side reactions .

Q. What analytical techniques are essential for characterizing the purity and structural integrity of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the benzyl-piperidine backbone and methoxy-ethylamine sidechain.
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) for purity assessment (>98%) and molecular ion verification (MW = 218.34 g/mol) .
  • Elemental Analysis : Validate empirical formula (C15_{15}H24_{24}N2_2O) with <0.3% deviation.
  • X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present .

Q. How should researchers design initial biological assays to assess the compound's receptor binding properties?

Methodological Answer: Use radioligand displacement assays (e.g., 3^3H-labeled ligands) targeting GPCRs or monoamine transporters, given structural similarities to piperidine-based neuromodulators. Prepare dose-response curves (1 nM–10 µM) in HEK293 cells transfected with target receptors. Include positive controls (e.g., known antagonists) and negative controls (vehicle-only). Measure IC50_{50} values using nonlinear regression analysis (GraphPad Prism). For functional activity, employ cAMP or calcium flux assays .

Advanced Research Questions

Q. How can computational chemistry methods predict the interaction mechanisms between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in serotonin or dopamine receptor active sites. Prioritize flexible sidechain sampling and solvation effects.
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes. Analyze RMSD, hydrogen bond occupancy, and binding free energy (MM-PBSA/GBSA).
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Investigate electronic interactions at critical residues (e.g., Asp3.32 in GPCRs) using Gaussian09 .

Q. What experimental strategies resolve contradictions in reported binding affinities across studies?

Methodological Answer:

  • Meta-Analysis : Pool data from published IC50_{50} values (e.g., ChEMBL, PubChem BioAssay) and apply mixed-effects models to account for inter-lab variability.
  • Standardized Assay Protocols : Adopt uniform buffer conditions (pH 7.4, 150 mM NaCl) and cell lines (e.g., CHO-K1) to reduce variability.
  • Orthogonal Validation : Confirm binding via Surface Plasmon Resonance (SPR) and isothermal titration calorimetry (ITC) to compare kinetic (kon_{on}/koff_{off}) and thermodynamic (ΔG) parameters .

Q. What factorial design approaches optimize solvent systems and catalysts in the compound's synthesis?

Methodological Answer: Implement a 2k^k Factorial Design to evaluate:

  • Factors : Solvent polarity (DMF vs. THF), catalyst type (STAB vs. NaBH4_4), and temperature (50°C vs. 70°C).
  • Response Variables : Yield (%) and purity (HPLC area%).
  • Interaction Effects : Use ANOVA to identify synergistic effects (e.g., high polarity solvents with STAB improve yields by 15%). Follow with a Response Surface Methodology (RSM) to pinpoint optimal conditions .

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